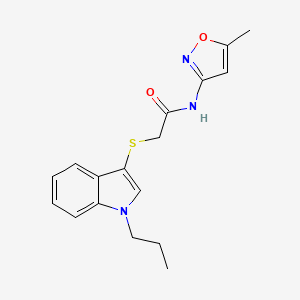
1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea is a useful research compound. Its molecular formula is C24H21FN4O4 and its molecular weight is 448.454. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of quinazoline derivatives, including compounds with dimethoxyphenyl and fluorophenyl groups, has been extensively studied due to their relevance in medicinal chemistry. For example, multicomponent syntheses of quinazolines involve reactions between diketones (e.g., 1,3-cyclohexanedione or dimedone), urea or thiourea, and various substituted benzaldehydes, leading to a variety of quinazoline compounds with potential biological activities (Tonkikh, Strakovs, & Petrova, 2004). These synthetic routes offer a versatile framework for designing new compounds with tailored properties for specific research applications.
Biological Activities
Quinazoline derivatives demonstrate a range of biological activities, including DNA-binding properties and potential therapeutic applications. For instance, N-alkylanilinoquinazoline derivatives have been evaluated for their cytotoxic activities and potential as DNA intercalating agents, with specific compounds showing significant interactions with DNA through an intercalative binding process (Garofalo et al., 2010). Such findings highlight the potential of quinazoline derivatives as candidates for developing novel anticancer therapies.
Antimicrobial and Antifungal Activities
Synthesis of quinazoline derivatives also explores their antimicrobial and antifungal potentials. Novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, for example, have been synthesized and evaluated for their antimicrobial activities, with some compounds demonstrating good activity compared to standard drugs (Patel & Shaikh, 2011). These activities suggest the utility of quinazoline derivatives in developing new antimicrobial agents.
Antioxidant and Anticholinesterase Activities
Furthermore, quinazoline derivatives with aryl urea/thiourea groups have been synthesized and assessed for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), important targets in Alzheimer's disease treatment. Compounds exhibiting inhibitory activity towards these enzymes, alongside significant antioxidant activities, indicate the potential for quinazoline derivatives in treating neurodegenerative diseases (Kurt et al., 2015).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O4/c1-14-26-20-10-6-16(12-19(20)23(30)29(14)17-7-4-15(25)5-8-17)27-24(31)28-21-11-9-18(32-2)13-22(21)33-3/h4-13H,1-3H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCHUGUKGJXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

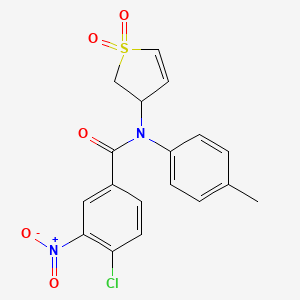
![Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2714766.png)
![N-(4-isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2714767.png)

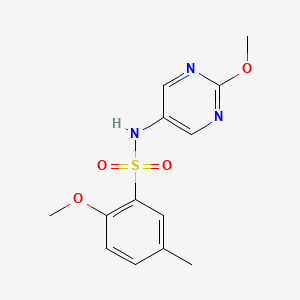
![N-[4-[(Z)-(1-Methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714773.png)


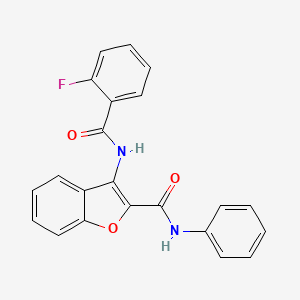
![2-chloro-6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2714778.png)
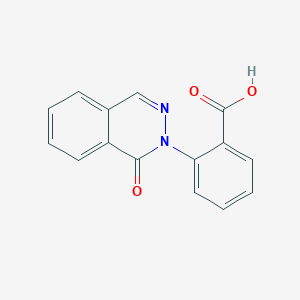
![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2714780.png)
![3-allyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714782.png)
